![molecular formula C19H26O3 B223996 (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoic acid CAS No. 1553-41-9](/img/structure/B223996.png)
(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoic acid
Overview
Description
“(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoic acid” is a type of polyunsaturated fatty acid. It is also known as Ethyl (5E,8E,11E,14E,17E)-5,8,11,14,17-icosapentaenoate . The molecular formula is C22H34O2 . The average mass is 330.504 Da and the monoisotopic mass is 330.255890 Da .
Molecular Structure Analysis
The molecular structure of “(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoic acid” is characterized by a chain of 20 carbon atoms, with 5 double bonds at positions 5, 8, 11, 14, and 17 . The double bonds are in the E (trans) configuration .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoic acid” include its molecular formula (C22H34O2), average mass (330.504 Da), and monoisotopic mass (330.255890 Da) .Scientific Research Applications
Synthesis and Transformation
- The acid, also known as EPA, has been used in the synthesis of various highly unsaturated marine lipid hydrocarbons. Such syntheses have yielded compounds like henicosa-hexaene and pentadeca-tetraen-1-yne, both naturally occurring hydrocarbons (Holmeide, Skattebol, & Sydnes, 2001).
- EPA has been utilized to synthesize trifluoromethyl ketones, acting as potential inhibitors of cytosolic phospholipase A2. This illustrates its role in creating bioactive compounds with potential pharmaceutical applications (Holmeide & Skattebol, 2000).
Metabolism and Biological Effects
- The metabolism of EPA in human platelets has been studied, revealing its transformation into compounds like thromboxane B3 and various hydroxy-eicosapentaenoic acids, highlighting its biological significance and potential therapeutic applications (Hamberg, 1980).
- Research has shown that EPA can influence the production of anti-inflammatory and proresolving mediators like resolvins and protectins in human blood following omega-3 fatty acid supplementation. This underscores its role in inflammation resolution and potential therapeutic uses (Mas et al., 2012).
Impact on Cellular and Molecular Mechanisms
- EPA-derived metabolites, such as maresins, have been identified as having potent anti-inflammatory and proresolving actions. These findings suggest EPA's involvement in tissue homeostasis, inflammation resolution, wound healing, and host defense (Serhan et al., 2009).
- The acid plays a crucial role in the biosynthesis of docosa-pentaenoic acid in organisms like Euglena gracilis, demonstrating its importance in the metabolism of polyunsaturated fatty acids in various biological systems (Fouche & Coniglio, 1977).
properties
IUPAC Name |
(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3+,7-6+,10-9+,13-12+,16-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZBEHYOTPTENJ-RCHUDCCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eicosapentaenoic Acid | |
CAS RN |
1553-41-9 | |
Record name | Eicosapentaenoic Acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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